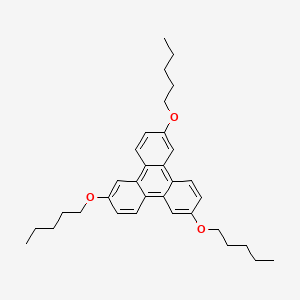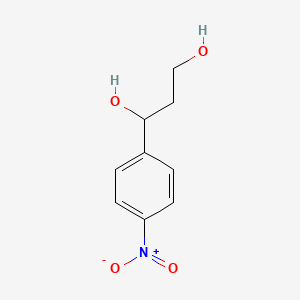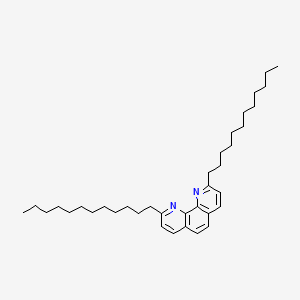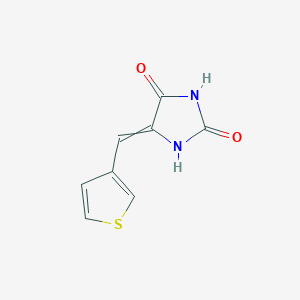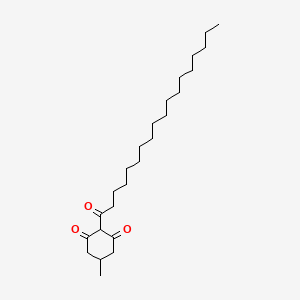![molecular formula C12H22N2O3Si B14274510 N~1~-[3-(Trimethoxysilyl)propyl]benzene-1,4-diamine CAS No. 133080-76-9](/img/structure/B14274510.png)
N~1~-[3-(Trimethoxysilyl)propyl]benzene-1,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-[3-(Trimethoxysilyl)propyl]benzene-1,4-diamine is an organosilicon compound that features both silane and aromatic amine functionalities. This compound is known for its ability to act as a coupling agent, promoting adhesion between organic and inorganic materials. Its unique structure allows it to be used in various applications, including surface modification and as a precursor for advanced materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-[3-(Trimethoxysilyl)propyl]benzene-1,4-diamine typically involves the reaction of 3-(Trimethoxysilyl)propylamine with benzene-1,4-diamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as toluene or ethanol and may require heating to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of N1-[3-(Trimethoxysilyl)propyl]benzene-1,4-diamine is scaled up using similar synthetic routes. The process involves the careful control of reaction parameters, including temperature, pressure, and the concentration of reactants. The product is then purified using techniques such as distillation or crystallization to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
N~1~-[3-(Trimethoxysilyl)propyl]benzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aromatic amine group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of silanol or siloxane derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
N~1~-[3-(Trimethoxysilyl)propyl]benzene-1,4-diamine has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent for surface modification of materials, enhancing adhesion properties.
Biology: Employed in the functionalization of biomolecules for improved biocompatibility.
Medicine: Investigated for its potential in drug delivery systems due to its ability to modify surfaces.
Industry: Utilized in the production of advanced materials, including coatings, adhesives, and composites.
Mecanismo De Acción
The mechanism of action of N1-[3-(Trimethoxysilyl)propyl]benzene-1,4-diamine involves its ability to form covalent bonds with both organic and inorganic substrates. The trimethoxysilyl group undergoes hydrolysis to form silanol groups, which can then condense with other silanol groups or react with hydroxyl groups on surfaces. This results in the formation of strong siloxane bonds, enhancing adhesion and surface properties.
Comparación Con Compuestos Similares
Similar Compounds
N-[3-(Trimethoxysilyl)propyl]ethylenediamine: Similar structure but with an ethylenediamine backbone.
3-(Trimethoxysilyl)propylamine: Lacks the aromatic amine group.
Bis[3-(Trimethoxysilyl)propyl]amine: Contains two trimethoxysilyl groups.
Uniqueness
N~1~-[3-(Trimethoxysilyl)propyl]benzene-1,4-diamine is unique due to its combination of silane and aromatic amine functionalities. This dual functionality allows it to act as a versatile coupling agent, promoting adhesion and surface modification in a wide range of applications.
Propiedades
Número CAS |
133080-76-9 |
|---|---|
Fórmula molecular |
C12H22N2O3Si |
Peso molecular |
270.40 g/mol |
Nombre IUPAC |
4-N-(3-trimethoxysilylpropyl)benzene-1,4-diamine |
InChI |
InChI=1S/C12H22N2O3Si/c1-15-18(16-2,17-3)10-4-9-14-12-7-5-11(13)6-8-12/h5-8,14H,4,9-10,13H2,1-3H3 |
Clave InChI |
NXOSVZHAMWWTDH-UHFFFAOYSA-N |
SMILES canónico |
CO[Si](CCCNC1=CC=C(C=C1)N)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetic acid, [[2-(aminosulfonyl)-6-benzothiazolyl]amino]oxo-, ethyl ester](/img/structure/B14274429.png)

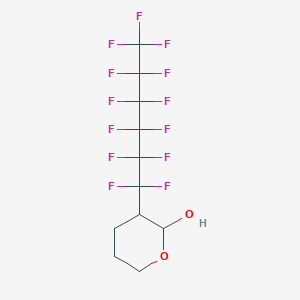

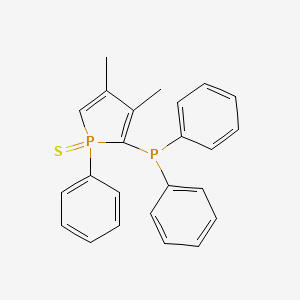
![5-[2-(2,4-Dichlorophenyl)ethyl]oxolane-2,3-diol](/img/structure/B14274477.png)
